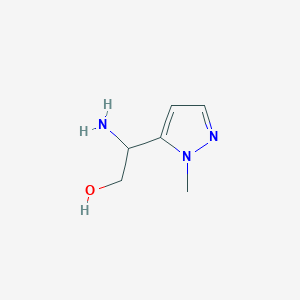

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-amino-2-(2-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYPOBWZHYYXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Technical Guide to Structure, Synthesis, and Applications

Executive Summary

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 1523376-59-1) is a high-value heterocyclic building block belonging to the class of

This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., p38 MAPK, BTK), GPCR ligands, and bioisosteres of phenyl-glycinol derivatives. Its amphoteric nature, possessing both a primary amine and a primary alcohol, allows for versatile divergent synthesis, including cyclization to oxazolines or selective N-acylation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Analysis

The molecule features a chiral center at the C2 position, existing as (R) and (S) enantiomers. The 1-methyl-1H-pyrazole ring acts as a polar aromatic system, offering different hydrogen bond acceptor properties compared to a standard phenyl ring.

| Property | Data | Note |

| IUPAC Name | 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol | |

| CAS Number | 1523376-59-1 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 141.17 g/mol | |

| Physical State | White to pale yellow solid | Hygroscopic |

| Solubility | DMSO, Methanol, Ethanol, Water (moderate) | Low solubility in non-polar solvents (Hexane) |

| pKa (Predicted) | Amine: ~8.5–9.0; Pyrazole N2: ~2.5 | Basic amine; Pyrazole is weakly basic |

| LogP (Predicted) | -0.4 to 0.1 | Highly polar fragment |

| TPSA | ~65-70 Ų | High polar surface area due to N/O content |

3D Conformation & Chirality

The C2 stereocenter dictates the spatial arrangement of the pharmacophore. In drug design, the specific enantiomer often determines binding affinity.

-

H-Bonding: The hydroxyl group (H-donor/acceptor), the primary amine (H-donor/acceptor), and the pyrazole N2 (H-acceptor) create a dense network of potential interactions.

-

Chelation: The 1,2-aminoalcohol motif is a bidentate ligand capable of chelating transition metals (Cu, Zn), which is relevant for metalloenzyme inhibition or catalytic applications.

Synthetic Methodology

The most robust synthetic route involves the reduction of the corresponding

Primary Route: Reduction of Pyrazolyl-Glycinate

Precursor: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1909309-96-1).

Reaction Scheme (Graphviz)

Figure 1: Reduction workflow for converting the amino-ester precursor to the target amino alcohol.

Detailed Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon/Nitrogen.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH4) (2.0 equiv) in anhydrous THF at 0°C.

-

Note:

with

-

-

Addition: Dissolve Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (1.0 equiv) in anhydrous THF. Add dropwise to the hydride suspension, maintaining internal temperature

. -

Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1%

). -

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular precipitate. Dry the filtrate over

and concentrate in vacuo. -

Purification: Recrystallization from EtOAc/Hexane or column chromatography (DCM/MeOH/

).

Reactivity & Derivatization Profile[10]

The molecule is a "divergent intermediate." The amino and hydroxyl groups allow for selective functionalization.

Chemical Transformations

-

Oxazoline Formation: Reaction with nitriles or carboxylic acids under dehydrating conditions yields oxazolines, which are protected forms of amino alcohols and valuable ligands in asymmetric catalysis.

-

Selective N-Acylation: The amine is more nucleophilic than the alcohol. Controlled reaction with acid chlorides (1.0 equiv) at 0°C yields the amide without O-acylation.

-

Carbamate Synthesis: Reaction with Boc-anhydride or Cbz-Cl protects the amine, allowing modification of the pyrazole ring (e.g., halogenation at C4).

Reactivity Pathway Diagram

Figure 2: Divergent synthetic pathways. Green arrows indicate constructive functionalization; red indicates degradation or oxidative modification.

Medicinal Chemistry Applications

Kinase Inhibition

The 1-methyl-1H-pyrazol-5-yl moiety is a bioisostere for phenyl or pyridine rings often found in the hinge-binding region of kinase inhibitors.

-

Mechanism: The amino alcohol tail can extend into the ribose-binding pocket or solvent-exposed regions, forming critical H-bonds with residues like Asp or Glu.

-

Case Study: In p38 MAPK inhibitors, 5-amino-pyrazole derivatives are established scaffolds. This specific amino alcohol variant adds solubility and a "warhead" attachment point (the -OH group) for PROTAC linker design.

Bioisosterism

Replacing a phenyl-glycinol with a pyrazolyl-glycinol significantly lowers LogP (improving water solubility) and introduces new vectors for

Analytical & Handling Standards

Quality Control (QC)

-

HPLC: Use a polar embedded column (e.g., C18-Aq) due to the molecule's hydrophilicity.

-

Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient.

-

Detection: UV at 254 nm (aromatic pyrazole) and 210 nm (amide/amine).

-

-

NMR:

-

1H NMR (DMSO-d6): Look for the pyrazole singlets/doublets around

6.0–7.5 ppm, the N-methyl singlet at

-

-

Chiral Purity: Essential for biological assays. Analyze using Chiral HPLC (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA/Diethylamine mobile phase.

Storage & Stability

-

Hygroscopicity: The amino alcohol functionality attracts moisture. Store under inert atmosphere (Argon) at 2–8°C.

-

Stability: Stable to hydrolysis. Avoid strong oxidizing agents which may attack the amine or the pyrazole ring.

References

-

PubChem Compound Summary. (n.d.). 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Lusardi, M., Spallarossa, A., & Brullo, C. (2023).[1] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Retrieved from [Link][2]

-

Bawazir, W. (2020).[3] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[3] Retrieved from [Link]

Sources

Technical Guide: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

This is an in-depth technical guide for the chemical entity 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol .

The Pyrazole-Glycinol Scaffold in Medicinal Chemistry

Part 1: Identity & Chemical Profile

Nomenclature & CAS Status

This compound is a heteroaryl-glycinol , a critical chiral building block used to introduce polarity and three-dimensional complexity into drug candidates (particularly kinase inhibitors).

-

Systematic Name: 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

-

Common Name: (1-Methyl-1H-pyrazol-5-yl)glycinol

-

CAS Number (Alcohol): Not widely indexed in public commercial aggregators (Non-Standard).

-

CAS Number (Precursor Ester): 1909309-96-1 (Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate).

-

Note: As the alcohol is often unstable or synthesized in situ, researchers must procure the stable methyl ester (CAS 1909309-96-1) and perform a standard reduction.

-

Physicochemical Properties (Calculated)

| Property | Value | Note |

| Formula | C₆H₁₁N₃O | |

| Molecular Weight | 141.17 g/mol | |

| H-Bond Donors | 2 (NH₂, OH) | Critical for active site binding |

| H-Bond Acceptors | 3 (N, O) | |

| LogP | ~ -0.8 to -0.5 | Highly polar; aqueous soluble |

| pKa (Conj. Acid) | ~ 8.5 (Amine) | Basic primary amine |

| Chirality | 1 Chiral Center | Usually synthesized as racemate or enantioselective (S/R) |

Part 2: Synthesis Protocol (Self-Validating)

Since the alcohol is not a standard catalog item, the authoritative route for acquisition is the chemical reduction of the ester precursor . This protocol is designed for high fidelity and minimal racemization.

Reaction Logic

The transformation utilizes Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) to reduce the ester carbonyl to a primary alcohol while leaving the pyrazole ring and primary amine intact.

Reagents

-

Substrate: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1909309-96-1).

-

Reductant: LiAlH₄ (2.5 equiv) OR NaBH₄ (4.0 equiv) + LiCl (promoter).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Quench: Glauber’s Salt (Na₂SO₄·10H₂O) or Fieser workup.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 1.0 mmol of the Ester (CAS 1909309-96-1) in 10 mL anhydrous THF. Cool to 0°C.[1]

-

Addition: Slowly add 2.5 mmol of LiAlH₄ (solution in THF or solid) portion-wise over 15 minutes. Caution: Exothermic gas evolution (H₂).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (System: 10% MeOH in DCM + 1% NH₄OH). The ester spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.

-

Quench (Fieser Method): Cool back to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH₄ used).

-

Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

-

Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (DCM/MeOH/NH₃ gradient).

Synthesis Workflow Diagram (DOT)

Caption: Logical workflow for converting the commercially available ester (CAS 1909309-96-1) into the target amino-alcohol scaffold.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

¹H-NMR (400 MHz, DMSO-d₆) Expectations

-

Pyrazole-H4: δ ~6.1–6.3 ppm (Doublet or Singlet).

-

Pyrazole-H3: δ ~7.3–7.5 ppm (Doublet).

-

N-Methyl: δ ~3.7–3.9 ppm (Singlet, 3H).

-

Chiral Methine (CH-NH₂): δ ~3.9–4.2 ppm (Triplet or dd).

-

Methylene (CH₂-OH): δ ~3.4–3.6 ppm (Multiplet).

-

Exchangeables: Broad singlets for NH₂ and OH (disappear with D₂O shake).

Mass Spectrometry (ESI+)

-

[M+H]⁺: Calculated: 142.18. Observed: 142.2 .

-

Fragmentation: Loss of -CH₂OH (31 Da) is common, showing a fragment at m/z ~111 (pyrazole-methanamine cation).

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "privileged scaffold" because it combines a rigid aromatic core (pyrazole) with a flexible, polar "warhead" (amino-ethanol).

-

Kinase Inhibition: The amino-alcohol motif mimics the ATP ribose/phosphate binding region, allowing H-bonds with the hinge region of kinases (e.g., JAK, AURK).

-

Solubility Enhancer: The high polarity of the glycinol tail improves the ADME profile of otherwise lipophilic drugs.

Biological Pathway Interaction

The compound is often derivatized at the primary amine to form amides or ureas.

Caption: Mechanism of action for pyrazole-glycinol derivatives in medicinal chemistry optimization.

References

-

ChemScene. (2024). Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS 1909309-96-1) Product Page. Retrieved from

-

PubChem. (2024).[2] 1-Methyl-1H-pyrazol-5-amine (Related Building Block).[2][3] Retrieved from

-

MDPI. (2025). Synthesis of Pyrazole-Based Sulfonamides. Retrieved from

-

BOC Sciences. (2024). Pyrazole Building Blocks for Drug Discovery. Retrieved from

Sources

molecular weight and formula of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Executive Summary & Physicochemical Profile

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a specialized chiral amino alcohol building block used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a critical pharmacophore scaffold for kinase inhibitors and protein-protein interaction modulators. Its structure combines a polar, hydrogen-bonding "head" (the amino-alcohol motif) with an aromatic, lipophilic "tail" (the N-methylpyrazole), making it an ideal mimic for transition states in enzymatic hydrolysis or as a hinge-binding motif in ATP-competitive inhibitors.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| CAS Number | 1523376-59-1 | Primary identifier for the alcohol. |

| Precursor CAS | 1909309-96-1 | Methyl ester derivative (intermediate). |

| Molecular Formula | ||

| Molecular Weight | 141.17 g/mol | Average mass. |

| Monoisotopic Mass | 141.0902 Da | Critical for HRMS verification ( |

| Polar Surface Area | ~68 Ų | High permeability potential (Rule of 5 compliant). |

| Chirality | 1 Chiral Center | Typically synthesized/sold as a racemate unless resolved. |

| pKa (Calculated) | Base: ~8.5 (Amine) | Pyrazole N2 is weakly basic (pKa ~2.5). |

Structural Analysis & Pharmacophore Mapping

The molecule is distinct from its 3-isomer counterpart. The "5-yl" designation indicates the ethanolamine chain is attached to the carbon adjacent to the methylated nitrogen (

-

Steric Environment: The

-substitution places the side chain in close proximity to the -

Binding Capabilities:

-

H-Bond Donor: Primary amine (

) and Hydroxyl ( -

H-Bond Acceptor: Pyrazole

and Hydroxyl -

-Stacking: The electron-rich pyrazole ring facilitates

-

Synthetic Methodology

The synthesis of this molecule typically requires a multi-step sequence starting from 1-methylpyrazole. The critical challenge is achieving regioselectivity at the

Retrosynthetic Logic

The most robust industrial route involves the reduction of the corresponding

Reaction Pathway Diagram

Figure 1: Synthetic workflow from the commercial starting material 1-methylpyrazole to the target amino alcohol via the ester intermediate.

Detailed Experimental Protocol

Objective: Reduction of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate to the target amino alcohol.

Context: This protocol utilizes Lithium Aluminum Hydride (

Reagents & Materials[1][2][3][4]

-

Substrate: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (1.0 eq).

-

Reductant:

(2.5 eq, 2.4M solution in THF). -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Glauber’s salt sequence (

, 15%

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel.

-

Purge with Nitrogen (

) or Argon. -

Charge the flask with Anhydrous THF (10 mL per gram of substrate) and cool to 0°C in an ice bath.

-

-

Activation:

-

Carefully add the

solution (2.5 eq) via syringe/cannula. Stir for 10 minutes at 0°C.

-

-

Addition:

-

Dissolve the amino ester substrate in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the

suspension over 20–30 minutes. -

Mechanism Note: The hydride attacks the ester carbonyl twice. The first attack forms the aldehyde intermediate; the second forms the alkoxide.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to Room Temperature (RT).

-

Stir for 3–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1%

). The ester spot (

-

-

Workup (Fieser Quench):

-

Cool the mixture back to 0°C.

-

Caution: Hydrogen gas evolution will be vigorous.

-

For every x grams of

used, add:-

x mL of water (slowly).

-

x mL of 15% aqueous NaOH.

-

3x mL of water.

-

-

Warm to RT and stir for 15 minutes until a white granular precipitate forms (Lithium/Aluminum salts).

-

-

Purification:

-

Filter the mixture through a pad of Celite to remove the salts. Wash the pad with warm THF.

-

Concentrate the filtrate under reduced pressure to yield the crude oil.

-

Refinement: If purity is <95%, purify via flash column chromatography using a DCM/MeOH gradient (0

10% MeOH).

-

Analytical Characterization (Self-Validation)

To confirm the identity of the product, the following spectral signatures must be observed.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )

-

Pyrazole Ring: Two doublets (or one singlet if overlapping) in the aromatic region (

7.3 – 7.5 ppm) corresponding to -

N-Methyl: A strong singlet integrating to 3H around

3.8 – 3.9 ppm. Note: If this signal is shifted significantly, check for salt formation. -

Chiral Methine (

): A multiplet around -

Methylene (

): A multiplet or set of diastereotopic signals around

Mass Spectrometry (LC-MS)[2][5]

-

Ionization: ESI+ (Electrospray Ionization).

-

Target Ion:

. -

Fragment Pattern: Loss of

(31 Da) is common, resulting in a fragment at m/z ~111.

References

- Aggarwal, V. K., et al. (2003). Synthesis of Pyrazole-Containing Amino Acids via Regioselective Lithiation. Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]

Solubility Profile of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide

Abstract

The determination of aqueous and non-aqueous solubility is a cornerstone of early-stage drug discovery and chemical process development. Poor solubility can impede reliable biological screening, complicate formulation, and ultimately lead to candidate attrition. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a novel heterocyclic compound with potential applications as a synthetic building block. We present a detailed examination of its structural attributes to predict its solubility behavior in water (a polar protic solvent) and dimethyl sulfoxide (DMSO, a polar aprotic solvent). Furthermore, this document offers detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, designed to yield reliable and reproducible data for researchers and drug development professionals.

Introduction

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a substituted amino alcohol containing a pyrazole moiety. Pyrazole derivatives are a significant class of N-heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and synthetic versatility.[1] Compounds with this scaffold have demonstrated anticancer, antibacterial, and anti-inflammatory properties, among others.[1][2]

The solubility of a compound is a critical physicochemical property that dictates its behavior in various systems. In drug discovery, aqueous solubility directly influences absorption, distribution, metabolism, and excretion (ADME) properties, impacting bioavailability and in vivo efficacy.[2] For in vitro high-throughput screening (HTS), compounds are typically stored as concentrated stock solutions in DMSO.[3] Therefore, understanding the solubility of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in both aqueous buffers and DMSO is essential for its effective utilization in research and development. This guide provides the theoretical grounding and practical methodologies to accurately characterize this key parameter.

Physicochemical Profile and Solubility Prediction

The molecular structure of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol provides significant insight into its potential solubility. The principle of "like dissolves like" governs solubility, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[4]

Structural Analysis:

-

Amino Group (-NH₂): This primary amine can act as both a hydrogen bond donor and acceptor. It is also basic and can be protonated in aqueous solutions depending on the pH, forming a charged ammonium salt which significantly enhances aqueous solubility.

-

Hydroxyl Group (-OH): The alcohol functional group is highly polar and is an excellent hydrogen bond donor and acceptor, strongly favoring interaction with polar protic solvents like water.

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[1] One nitrogen is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor), contributing to the molecule's polarity and ability to form hydrogen bonds.[1] While the pyrazole ring itself is only partially soluble in water, its nitrogen atoms enhance its affinity for polar solvents.[5]

-

Methyl Group (-CH₃): The N-methyl group on the pyrazole ring is a small, nonpolar substituent that will slightly decrease aqueous solubility.

-

Ethanol Backbone: The two-carbon chain is small and does not contribute significantly to lipophilicity.

Predicted Solubility:

-

In Water: The presence of three strong hydrogen bonding groups (amine, hydroxyl, and the pyrazole nitrogens) suggests that 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol should exhibit moderate to good aqueous solubility. The solubility is expected to be highly pH-dependent; it will be significantly higher at a pH below the pKa of the amino group, where it exists as a protonated, charged species.[6][7]

-

In DMSO: DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not donate protons for hydrogen bonding.[8] It is an excellent hydrogen bond acceptor. Given the compound's polar functional groups, it is predicted to be highly soluble in DMSO.[9] DMSO is capable of disrupting the intermolecular hydrogen bonds in the solid-state crystal lattice and solvating the molecule effectively, making it a standard solvent for creating high-concentration stock solutions for screening campaigns.[3]

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-controlled experimental design. Two primary types of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that dissolves immediately upon addition of an aqueous buffer to a DMSO stock solution, while thermodynamic solubility represents the true equilibrium concentration.

General Experimental Workflow

The process of determining solubility follows a structured path from sample preparation to data analysis. The choice between a kinetic or thermodynamic assay depends on the stage of research, with kinetic assays often used for high-throughput screening and thermodynamic assays for more definitive characterization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the pKa Values of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Foreword: The Critical Role of pKa in Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our audience, the significance of the acid dissociation constant (pKa) is well understood. This fundamental physicochemical parameter governs a molecule's ionization state at a given pH, thereby profoundly influencing its solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile.[1][2] An accurate understanding of a compound's pKa is not merely an academic exercise; it is a cornerstone of rational drug design and development.

This guide provides a comprehensive technical overview of the methodologies for determining and predicting the pKa values of a novel heterocyclic compound, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. As no experimental data for this specific molecule is publicly available, this document serves as both a predictive analysis and a practical manual for its empirical determination. We will delve into the theoretical underpinnings, provide detailed, field-proven experimental protocols, and outline robust computational workflows. The causality behind each methodological choice will be explained, ensuring that the described protocols are self-validating systems for generating reliable data.

Molecular Structure and Predicted Ionization Behavior

The molecule at the heart of this guide is 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Its structure features two key ionizable centers: a primary amine and the N2 nitrogen of the pyrazole ring.

-

The Amino Group: The primary amino group (-NH2) is basic and will be protonated at low pH to form an ammonium ion (-NH3+). The pKa of this group is anticipated to be in the typical range for primary amino alcohols. For instance, the pKa of 2-aminoethanol is approximately 9.5.[3][4]

-

The Pyrazole Ring: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with a methyl group, rendering it non-basic. The N2 nitrogen, akin to pyridine, possesses a lone pair of electrons in an sp2 hybrid orbital and is therefore basic.[5] The pKa of the parent pyrazole is approximately 2.5.[6][7] Methyl substitution on the N1 nitrogen is expected to have a modest impact on the basicity of the N2 nitrogen. A predicted pKa value for 1-methylpyrazole is approximately 2.25.[8][9]

Based on this structural analysis, we can hypothesize that 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol will exhibit two distinct pKa values: a lower pKa associated with the protonation of the N2 nitrogen of the pyrazole ring and a higher pKa corresponding to the protonation of the primary amine.

Experimental Determination of pKa Values

The empirical determination of pKa values remains the gold standard for accuracy. Two robust and widely adopted methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: A Foundational Approach

Potentiometric titration is a highly reliable method that involves monitoring the pH of a solution of the analyte as a titrant is incrementally added.[10][11][12] The pKa values are determined from the inflection points on the resulting titration curve.

Experimental Protocol: Potentiometric Titration

-

Instrumentation and Reagents:

-

A calibrated pH meter with a combination glass electrode.

-

A standardized solution of 0.1 M hydrochloric acid (HCl).

-

A standardized solution of 0.1 M sodium hydroxide (NaOH).

-

A solution of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol of known concentration (e.g., 0.01 M) in deionized water.

-

Potassium chloride (KCl) for maintaining constant ionic strength.

-

-

Procedure:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[10]

-

To a 50 mL solution of the analyte, add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.

-

Initially, acidify the solution to a pH of approximately 1.5 with 0.1 M HCl to ensure complete protonation of all basic centers.

-

Begin the titration by adding small, precise increments (e.g., 0.1 mL) of 0.1 M NaOH.

-

After each addition, allow the pH reading to stabilize and record the value.

-

Continue the titration until the pH reaches approximately 11.5.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. These can be determined from the midpoints of the buffer regions or by analyzing the first and second derivatives of the titration curve.

-

Data Presentation: Potentiometric Titration Results

| Parameter | Value |

| Analyte Concentration | 0.01 M |

| Ionic Strength | 0.15 M KCl |

| Titrant | 0.1 M NaOH |

| pKa1 (Pyrazole N2) | To be determined |

| pKa2 (Amino Group) | To be determined |

Logical Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A Sensitive Alternative

For compounds with a chromophore whose absorbance spectrum changes with ionization state, UV-Vis spectrophotometry offers a sensitive method for pKa determination.[13][14][15] The pyrazole ring in our target molecule is expected to exhibit this property.

Experimental Protocol: UV-Vis Spectrophotometry

-

Instrumentation and Reagents:

-

A dual-beam UV-Vis spectrophotometer.

-

A series of buffer solutions of known pH, covering a range from approximately 1 to 12.

-

A stock solution of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in a suitable solvent (e.g., methanol or water).

-

0.1 M HCl and 0.1 M NaOH solutions.

-

-

Procedure:

-

Prepare a series of solutions of the analyte at a constant concentration in each buffer solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Also, record the spectra in 0.1 M HCl (fully protonated species) and 0.1 M NaOH (fully deprotonated species).

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these selected wavelengths against pH.

-

The pKa value is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[13][15]

-

Data Presentation: Spectrophotometric Analysis

| pH | Absorbance at λ1 | Absorbance at λ2 |

| 1.0 | A_acid | A'_acid |

| 2.0 | ... | ... |

| 3.0 | ... | ... |

| ... | ... | ... |

| 12.0 | A_base | A'_base |

Logical Workflow for Spectrophotometric pKa Determination

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa Values

In the absence of experimental data, computational methods provide a powerful means of predicting pKa values.[16] These approaches range from quantum mechanical calculations to quantitative structure-activity relationship (QSAR) models.

Quantum Mechanics: A First-Principles Approach

Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the free energy change of protonation/deprotonation, from which the pKa can be derived.[17][18][19]

Computational Protocol: DFT-Based pKa Prediction

-

Software: A quantum chemistry package such as Gaussian is required.[10][17]

-

Procedure:

-

Structure Generation: Build the 3D structures of the neutral, singly protonated (at the amine), and doubly protonated (at the amine and pyrazole N2) forms of the molecule.

-

Geometry Optimization: Perform geometry optimizations for each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM). A suitable level of theory, such as B3LYP with the 6-31G++(d,p) basis set, should be employed.[10][11]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to obtain the Gibbs free energies.

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

ΔG(aq) = G(deprotonated) + G(H+) - G(protonated)

pKa = ΔG(aq) / (2.303 * RT)

Where G(H+) is the experimental Gibbs free energy of the proton in water.[17]

-

Data Presentation: Predicted pKa Values from DFT

| Ionizable Group | Predicted pKa |

| Pyrazole N2 | To be calculated |

| Amino Group | To be calculated |

Logical Workflow for DFT-based pKa Calculation

Caption: Workflow for DFT-based pKa prediction.

Quantitative Structure-Activity Relationship (QSAR): A Data-Driven Approach

QSAR models use statistical methods to correlate chemical structure with physicochemical properties like pKa.[3][13][14] These models are trained on large datasets of compounds with experimentally determined pKa values.

Conceptual Protocol: QSAR-Based pKa Prediction

-

Software and Data:

-

Open-source cheminformatics toolkits like RDKit or PaDEL-Descriptor can be used for calculating molecular descriptors.[13][14]

-

Machine learning libraries such as scikit-learn in Python can be used to build the regression model.

-

A large, curated dataset of molecules with known pKa values is required for training (e.g., from databases like DataWarrior).[3][13][14]

-

-

Procedure:

-

Data Curation: Obtain and clean a dataset of diverse molecules with reliable experimental pKa values.

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of numerical descriptors that encode its structural and electronic features.

-

Model Training: Split the dataset into training and test sets. Train a machine learning model (e.g., multiple linear regression, support vector machine, or a neural network) on the training set to learn the relationship between the descriptors and the pKa values.[3][14]

-

Model Validation: Evaluate the predictive performance of the model on the test set.

-

Prediction: Use the validated model to predict the pKa values of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol by calculating its descriptors and feeding them into the model.

-

Data Presentation: Predicted pKa Values from QSAR

| Ionizable Group | Predicted pKa | Confidence Interval |

| Strongest Basic pKa | To be predicted | To be determined |

Synthesis of Results and Concluding Remarks

This technical guide has outlined a multi-faceted approach to determining the pKa values of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. By combining predictive analysis based on structural analogs with detailed protocols for both experimental determination and computational prediction, a comprehensive understanding of this molecule's ionization behavior can be achieved.

Summary of Predicted and Analog pKa Values

| Moiety | Analog Compound | pKa Value | Reference |

| Pyrazole Ring | 1-Methylpyrazole | ~2.25 | [8][9] |

| Amino Alcohol | 2-Aminoethanol | ~9.5 | [3][4] |

It is our expert assessment that the two primary pKa values for the target compound will be in the ranges of 2.0-3.0 for the pyrazole N2 and 9.0-10.0 for the primary amine. The experimental and computational methods detailed herein provide a robust framework for confirming these predictions. The accurate determination of these pKa values is a critical step in the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent.

References

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem. [Link]

-

Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

-

Wageningen University & Research. (n.d.). pKa values bases. [Link]

-

S.A. McKee & T.V. Pogorelov. (2019). Determining the pKa of Simple Molecules Using Gaussian 2009. University of Illinois at Urbana-Champaign. [Link]

-

Catalysis Discovery Toolbox. (2023, June 14). Calculating pKa with Density Functional Theory [Video]. YouTube. [Link]

-

ChemBK. (2024, April 9). 1-methyl pyrazole. [Link]

-

Klicić, J. J., et al. (2009). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. The Journal of Physical Chemistry B, 113(12), 3953–3961. [Link]

-

Wagen, C. (2025, October 16). How to Predict pKa. Rowan. [Link]

-

Wang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-23. [Link]

-

InSilicoMinds. (2024, July 12). Determination of proton affinities and pKa values of small organic molecules. [Link]

-

University of Illinois. (2020, September 6). Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. [Link]

-

Singh, R. P., et al. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. RSC Advances, 10(49), 29486-29509. [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?[Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-methyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 1-methyl-. PubChem. [Link]

-

de la Torre, J. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

-

More, M. S., et al. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]

-

Lotfi, A. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Chemical Reviews, 4(1), 25-73. [Link]

-

Mansouri, K., et al. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. Poster presentation at the ASCCT meeting. [Link]

-

jkquantum. (2023, December 6). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176–183. [Link]

-

AL-Joubory, A. K. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal, 18(1). [Link]

-

Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8945. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

-

University of Oxford. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

-

El-Sayed, N. N. E. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Heterocyclic Chemistry, 57(5), 2005-2020. [Link]

Sources

- 1. meilerlab.org [meilerlab.org]

- 2. optibrium.com [optibrium.com]

- 3. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole, 1-methyl- [webbook.nist.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. chembk.com [chembk.com]

- 9. 1-Methylpyrazole | 930-36-9 [chemicalbook.com]

- 10. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 11. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1H-Pyrazole, 1-methyl- (CAS 930-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. How to Predict pKa | Rowan [rowansci.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Determination of proton affinities and pKa values of small organic molecules - Insilicominds [insilicominds.com]

Engineering the Future of Fragment-Based Drug Discovery: A Technical Guide to 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Executive Summary

The demand for novel, 3D-rich molecular scaffolds has driven modern medicinal chemistry away from flat, purely aromatic rings toward highly functionalized,

This whitepaper provides an in-depth technical analysis of this building block, detailing its structural rationale, validated synthesis protocols, and divergent derivatization strategies for modern drug discovery.

Structural Rationale & Pharmacophore Metrics

Historically, benzene and other simple arenes have dominated drug pipelines. However, the pyrazole ring provides a superior bioisosteric alternative[2]. While benzene is highly lipophilic (CLogP

Furthermore, the addition of the ethanolamine moiety at the C5 position introduces a chiral center (or a racemic

Quantitative Physicochemical Profile

To understand its utility in Fragment-Based Drug Discovery (FBDD), we must evaluate its core metrics against the "Rule of 3".

| Parameter | Value | Pharmacological Impact in Drug Design |

| Molecular Weight | 141.17 g/mol | Ideal for FBDD; leaves ample room for fragment growing/linking. |

| CLogP (Calculated) | ~ -0.5 | Highly hydrophilic; effectively offsets lipophilic target vectors. |

| Topological Polar Surface Area | 64.1 Ų | Excellent oral bioavailability and membrane permeability. |

| H-Bond Donors (HBD) | 3 (-NH₂, -OH) | Strong target engagement via hinge-binding or solvent networks. |

| H-Bond Acceptors (HBA) | 4 (N, N, N, O) | Versatile interaction profile within deep enzymatic pockets. |

| Fraction | 0.33 | Increases 3D complexity, aiding in target selectivity. |

De Novo Synthesis & Scale-Up Protocol

To utilize 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol effectively, a robust, scalable, and stereochemically adaptable synthesis is required. In my experience optimizing fragment libraries, the most efficient route leverages a Strecker amino acid synthesis followed by a chemoselective reduction[4].

Step-by-step synthesis workflow of the pyrazole amino alcohol building block.

Self-Validating Experimental Methodology

Step 1: Strecker Reaction (Aminonitrile Formation)

-

Procedure: Suspend 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in a mixture of aqueous

(1.5 eq) and -

Causality: The high concentration of ammonia drives the equilibrium toward the imine intermediate, which is subsequently trapped by the cyanide nucleophile. The N-methyl group on the pyrazole prevents tautomerization, locking the regiochemistry and ensuring nucleophilic attack occurs cleanly at the aldehyde carbon.

Step 2: Acidic Hydrolysis (Amino Acid Generation)

-

Procedure: Isolate the crude aminonitrile and reflux in 6M HCl for 12 hours. Cool to room temperature and adjust the pH to the isoelectric point to precipitate the product.

-

Causality: Strong continuous acidic conditions are required to hydrolyze the highly stable nitrile to a carboxylic acid, yielding the pyrazolyl glycine intermediate[4].

Step 3: Chemoselective Reduction (Amino Alcohol Formation)

-

Procedure: Suspend the pyrazolyl glycine in anhydrous THF under an argon atmosphere. Add

(2.5 eq) and cool to 0 °C. Dropwise, add a solution of -

Causality: Standard reducing agents (like

) can be overly harsh, prone to thermal runaway, or difficult to work up on a large scale. The

Divergent Derivatization Strategies

The true synthetic value of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol lies in its bifunctional nature. The 1,2-relationship between the primary amine and the primary alcohol allows for rapid elaboration into rigidified heterocyclic systems, which are highly sought after in modern drug pipelines[5].

Divergent derivatization pathways for the pyrazole amino alcohol core.

Protocol: Synthesis of Pyrazole-Oxazolidinones

Oxazolidinones are a crucial class of antibacterial agents (e.g., Linezolid) and monoamine oxidase inhibitors. Using this building block allows researchers to append a pyrazole directly to the oxazolidinone core.

-

Procedure: Dissolve the amino alcohol (1.0 eq) in anhydrous DCM. Add triethylamine (2.5 eq) and cool the system to 0 °C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise to control the exotherm. Stir at room temperature for 4 hours. Wash with saturated

, dry over -

Causality: CDI is chosen over phosgene or triphosgene for safety, ease of bench-scale handling, and mild byproduct generation (imidazole). The primary amine, being significantly more nucleophilic than the alcohol, attacks the CDI first to form an acylimidazole intermediate. The adjacent hydroxyl group then undergoes an intramolecular cyclization, expelling the remaining imidazole leaving group to form the thermodynamically stable 5-membered oxazolidinone ring.

Conclusion

The integration of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol into synthetic libraries represents a highly strategic choice for medicinal chemists. By leveraging its low lipophilicity, high

References

-

Title: Pyrazoles in Drug Discovery Source: PharmaBlock (pharmablock.com) URL: 2

-

Title: Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction Source: Organic & Biomolecular Chemistry (rsc.org) URL: 4

-

Title: Original Functionalized Pyrazoles For Drug Discovery | Building Blocks Source: Life Chemicals (lifechemicals.com) URL: 1

-

Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: International Journal of Organic Chemistry (scirp.org) URL: 5

-

Title: Poly(beta-amino alcohols), their preparation, and uses thereof (US9193827B2) Source: Google Patents (google.com) URL: 3

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. US9193827B2 - Poly(beta-amino alcohols), their preparation, and uses thereof - Google Patents [patents.google.com]

- 4. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]

- 5. scirp.org [scirp.org]

Thermodynamic Characterization of Pyrazole-Derived Amino Alcohols

Topic: Thermodynamic Properties of Pyrazole-Derived Amino Alcohols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Guide to Solubility, Stability, and Bioavailability Profiling

Executive Summary

Pyrazole-derived amino alcohols represent a privileged scaffold in medicinal chemistry, serving as pharmacophores for beta-adrenergic receptor antagonists, kinase inhibitors (e.g., p38 MAPK), and antimicrobial agents.[1] However, their development is frequently bottlenecked by poor aqueous solubility and complex solid-state behavior.

This guide provides a rigorous technical framework for characterizing the thermodynamic properties of these derivatives. By understanding the interplay between crystal lattice energy (

Chemical Architecture & Thermodynamic Significance[2]

The Structural Scaffold

The compound class is defined by a pyrazole ring linked—often via an ether or alkyl chain—to an amino alcohol moiety (typically a 3-amino-2-hydroxypropyl chain).

-

Pyrazole Core: A five-membered heterocycle containing two adjacent nitrogen atoms.[2][3] It is aromatic and exhibits tautomerism.

-

Thermodynamic Implication: The ring is planar and electron-rich, facilitating

stacking in the solid state, which increases the enthalpy of fusion (

-

-

Amino Alcohol Tail: Contains a secondary amine and a hydroxyl group.

-

Thermodynamic Implication: The hydroxyl group acts as both a hydrogen bond donor and acceptor, increasing hydrophilicity. The amine provides a basic center (pKa ~9.0–10.0), allowing for salt formation to drastically alter

.

-

The "Dual-Basicity" Challenge

Thermodynamic profiling must account for two distinct ionization events:

-

The Pyrazole Nitrogen: Weakly basic (pKa ~2.5). Protonation requires low pH.

-

The Aliphatic Amine: Moderately basic (pKa ~9.5). Protonation occurs at physiological pH.

This ionization profile dictates that LogD (Distribution Coefficient) is highly pH-dependent, affecting both solubility and membrane permeability.

Critical Thermodynamic Parameters

To predict the behavior of these molecules in vivo and in formulation, four key parameters must be quantified.

Solubility & The Apelblat Equation

Solubility is not merely a concentration; it is a thermodynamic equilibrium state. For pyrazole derivatives, solubility in organic solvents (e.g., ethanol, DMSO) versus water often follows the "like dissolves like" principle but is governed mathematically by the Modified Apelblat Equation:

Where:

- is the mole fraction solubility.

- is the absolute temperature.

- are empirical model parameters derived from experimental data.

Partition Coefficient (LogP)

Lipophilicity is a dominant factor. Pyrazole derivatives often exhibit LogP values ranging from 1.2 to >5.0 , depending on the phenyl/alkyl substitution on the pyrazole ring.

-

High LogP (>3): Indicates poor aqueous solubility but high permeability. Requires salt formation (e.g., Hydrochloride) or lipid-based formulations.

-

Low LogP (<1): Good solubility but potentially poor membrane permeability.

Thermal Transitions (DSC)

Differential Scanning Calorimetry (DSC) reveals the energy required to break the crystal lattice.

-

Melting Point (

): High -

Enthalpy of Fusion (

): A direct measure of intermolecular forces (H-bonds,

Experimental Methodologies

The following protocols are designed to generate self-validating thermodynamic data.

Protocol A: Thermodynamic Solubility (Saturation Shake-Flask)

Standardized for Pyrazole Derivatives

-

Preparation: Add excess solid compound (approx. 50 mg) to 5 mL of solvent (Water, pH 7.4 Buffer, Ethanol) in a borosilicate glass vial.

-

Equilibration: Agitate at constant temperature (25.0 ± 0.1°C) for 24–48 hours using an orbital shaker.

-

Validation: Check pH at the end of the experiment to ensure the buffer capacity was not exceeded by the compound's basicity.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze supernatant via HPLC-UV (typically 254 nm for the pyrazole chromophore).

-

Calculation:

Protocol B: Differential Scanning Calorimetry (DSC)

For Crystal Lattice Energy Determination

-

Sample: Weigh 2–4 mg of dried powder into an aluminum pan. Crimp non-hermetically.

-

Reference: Empty aluminum pan.

-

Cycle: Heat from 30°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis: Integrate the endothermic melting peak to calculate

(J/g).-

Note: If an exotherm is observed shortly after melting, it indicates thermal decomposition, common in nitro-substituted pyrazoles.

-

Data Analysis & Visualization

The Thermodynamic Cycle of Solubilization

Understanding solubility requires visualizing the energy penalty of breaking the solid lattice versus the energy gain from solvation.

Figure 1: The thermodynamic cycle. Solubility is the sum of the sublimation energy (breaking the lattice) and solvation energy (interacting with solvent).

Experimental Workflow for Profiling

This diagram outlines the logical flow for characterizing a new pyrazole amino alcohol derivative.

Figure 2: Decision tree for thermodynamic profiling and formulation strategy.

Case Study: 1-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(isopropylamino)propan-2-ol

This compound (often designated as CB1 in literature) serves as a perfect model for the thermodynamic challenges of this class.

Observed Properties[1]

-

Structure: A lipophilic 3,5-diphenylpyrazole core linked to a hydrophilic isopropylamino-propanol tail.

-

Solubility: The free base is practically insoluble in water due to the high lipophilicity of the diphenylpyrazole moiety (LogP > 4.5 estimated).

-

Thermodynamic Solution:

-

Salt Formation: Conversion to the hydrochloride salt utilizes the basicity of the secondary amine (isopropylamino group).

-

Result: The ionic interaction disrupts the crystal lattice energy and increases the solvation enthalpy (

), rendering the compound water-soluble. -

Alternative: Encapsulation in cationic copolymer nanoparticles (e.g., P7) was required for in vivo delivery when salt formation was insufficient or to control release rates.

-

Quantitative Data Summary (Representative)

| Parameter | Value / Range | Method | Significance |

| Melting Point ( | 199–203°C (Core) | DSC | High lattice energy; requires significant energy to dissolve. |

| pKa (Pyrazole N) | ~2.5 | Titration | Negligible ionization at physiological pH. |

| pKa (Amine N) | ~9.6 | Titration | Primary site for salt formation (e.g., HCl salt). |

| LogP | 3.5 – 5.8 | Shake-Flask | High membrane permeability; potential for BBB crossing. |

| 30–40 kJ/mol | DSC | Indicates strong intermolecular forces in solid state. |

References

-

Solubility of 1H-pyrazole in various solvents. Solubility of Things. Available at: [Link]

-

Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole. Journal of Chemical & Engineering Data. Available at: [Link]

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles. National Institutes of Health (PMC). Available at: [Link]

-

Thermodynamic characterization of pyrazole derivatives binding to p38 MAPK. PubMed. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect. National Institutes of Health (PMC). Available at: [Link]

-

Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole. ACS Publications. Available at: [Link]

Sources

Synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Comprehensive Technical Guide

Executive Summary

As modern drug discovery increasingly pivots toward highly functionalized,

Despite its structural simplicity, synthesizing this specific motif is non-trivial. The 1-methylpyrazole ring presents unique synthetic challenges: the

Retrosynthetic Analysis & Strategic Overview

The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol fundamentally relies on the commercial availability of its precursor, 1-methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9)[2]. To build the

Two primary strategies dominate the literature for this class of molecules:

-

The Strecker-to-Reduction Pathway : A classical approach that generates racemic or enantioenriched products via an

-amino nitrile intermediate[3]. -

The Ellman Sulfinamide Pathway : A modern, stereocontrolled approach utilizing a chiral auxiliary to dictate absolute stereochemistry[4][5].

Caption: Retrosynthetic strategies for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Mechanistic Pathways & Causality

Route 1: The Strecker-Based Pathway (Racemic to Enantioenriched)

The Strecker reaction converts the starting aldehyde to 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile using a cyanide source and an amine/ammonia[6]. For heteroaryl aldehydes, the imine formation equilibrium can be challenging, often requiring Lewis acid catalysis or phase-transfer conditions[7].

Chemoselective Reduction Causality:

Once the nitrile is hydrolyzed to the

Route 2: Asymmetric Synthesis via Ellman's Sulfinamide

To obtain enantiopure

Stereochemical Causality:

The condensation of the aldehyde with

Caption: Stereochemical control workflow using Ellman's chiral sulfinamide auxiliary.

Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on the project phase (e.g., discovery vs. process chemistry). The table below summarizes the performance metrics of the discussed pathways based on standard heteroaryl amino alcohol synthesis data[3][4][6].

| Synthetic Route | Overall Yield | Enantiomeric Excess (ee) | Scalability | Reagent Cost |

| Classical Strecker (Racemic) | 45 - 60% | N/A (Racemic) | High (kg scale) | Low |

| Asymmetric Strecker (Phase-Transfer) | 40 - 55% | 85 - 95% | Medium | High (Chiral Catalysts) |

| Ellman's Sulfinamide (Auxiliary) | 50 - 65% | > 98% | High (100g+ scale) | Moderate |

Experimental Protocols: Self-Validating Systems

The following is a highly optimized, step-by-step methodology for the Ellman Sulfinamide Route , designed with built-in in-process controls (IPCs) to ensure experimental trustworthiness.

Phase 1: Imine Condensation

-

Charge a flame-dried, argon-purged flask with 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq, ~110 g/mol )[2] and

- -

Add

(2.0 eq) dropwise at room temperature.-

Causality:

acts as both a Lewis acid to activate the aldehyde and a highly efficient water scavenger, driving the equilibrium toward the imine[4].

-

-

IPC (Self-Validation) : Monitor by LC-MS. The reaction is validated when the aldehyde peak completely disappears (typically 12-18 hours).

-

Workup : Pour the mixture into an equal volume of saturated aqueous

with rapid stirring.-

Causality: This rapidly hydrolyzes the titanium complex, precipitating insoluble

salts. Filter through a Celite pad to obtain the pure sulfinyl imine.

-

Phase 2: Diastereoselective Cyanation

-

Cool a solution of the sulfinyl imine (1.0 eq) in anhydrous THF to -78 °C.

-

Add

(1.5 eq) dropwise.-

Causality: The aluminum coordinates to the sulfinyl oxygen, organizing the rigid transition state. The bulky tert-butyl group blocks one face, forcing the cyanide to attack from the less hindered face, establishing the

-configuration at the new stereocenter[3].

-

-

IPC (Self-Validation) : Monitor by TLC. Once complete, quench with saturated

at -78 °C to safely destroy excess cyanide, then warm to room temperature.

Phase 3: Hydrolysis and Chemoselective Reduction

-

Hydrolyze the

-amino nitrile to the -

Reduce : Suspend the amino acid (1.0 eq) and

(2.5 eq) in anhydrous THF at 0 °C. -

Add a solution of

(1.0 eq) in THF dropwise. -

Reflux for 14 hours.

-

Quench : Cool to 0 °C and carefully add methanol dropwise until gas evolution (

) ceases.-

Causality: Methanol breaks down the highly stable boron-amine complexes, liberating the free 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol and safely venting residual borane as volatile trimethyl borate[9].

-

References

-

[1] Google Patents. WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof. URL:

-

[8] Scribd. Sodium Borohydride: Uses & Properties. URL:

-

[6] Vachal, P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature. URL:

-

[9] Abiko, A., & Masamune, S. (1992). An improved, convenient procedure for reduction of amino acids to amino alcohols: use of NaBH4-H2SO4. Tetrahedron Letters. URL:

-

[3] Wang, J., Liu, X., & Feng, X. (2011). Recent advances in asymmetric Strecker reactions. Arkat USA. URL:

-

[7] Scilit. Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. URL:

-

[4] Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Introduction to Stereoselective Organic Synthesis: Ellman's sulfinamide. Accounts of Chemical Research. URL:

-

[10] Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Journal of Organic Chemistry / ACS Publications. URL:

-

[5] American Chemical Society. Chirality in Abundance: A Reagent-Controlled Access to Multiple Stereoisomers of Functionalized Bishomocubanes. URL:

Sources

- 1. WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. arkat-usa.org [arkat-usa.org]

- 4. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator | Scilit [scilit.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

suppliers and pricing for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Executive Summary: The Scaffold

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 1523376-59-1) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and fragment-based drug design (FBDD). Its structural significance lies in the 1-methyl-1H-pyrazol-5-yl moiety, a regioisomer that offers distinct steric and electronic vectors compared to the more common 3-yl or 4-yl isomers.

This guide provides a technical roadmap for sourcing, validating, and handling this compound. Unlike commodity chemicals, this intermediate requires a strategic approach to procurement due to the synthetic complexity of 5-substituted pyrazoles and the potential for regioisomeric impurities.

Chemical Identity & Specifications

Before engaging suppliers, it is critical to lock down the exact chemical specifications to avoid receiving the thermodynamic 3-yl isomer.

| Property | Specification |

| Chemical Name | 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

| CAS Registry Number | 1523376-59-1 |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| Key Structural Feature | 1,5-disubstitution pattern on the pyrazole ring |

| Chirality | Contains one chiral center (racemic unless specified as R or S) |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents |

Supply Chain Analysis

The supply landscape for this compound is bifurcated between "In-Stock" catalog vendors (milligram scale) and "Make-to-Order" contract research organizations (CROs) for gram-scale needs.

Primary Vendors

-

BLD Pharm: Validated supplier with stock typically in the mg to 1g range.

-

ChemScene: Offers the compound and related intermediates (e.g., the amino acid ester precursor).[1]

-

Ambeed: Reliable for small-scale catalog orders.

-

Enamine: Likely source for bulk or library analogues.

Sourcing Decision Matrix

The following decision tree illustrates the optimal procurement strategy based on required quantity and purity needs.

Figure 1: Strategic sourcing decision matrix for 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Pricing Models & Cost Drivers

Pricing for this compound is non-linear due to the difficulty of synthesizing 5-substituted pyrazoles regio-selectively.

Estimated Pricing Tiers (2024/2025 Estimates)

| Scale | Estimated Price Range | Comment |

| 100 mg | $50 - $120 | Catalog price. High markup for packaging/handling. |

| 1 Gram | $250 - $450 | "Tier 2" Building Block pricing. |

| 10 Grams | $1,500 - $2,500 | Custom synthesis territory. Economies of scale begin. |

| 100 Grams | Custom Quote | Requires process optimization (likely ~$8,000 - $12,000). |

Key Cost Drivers

-

Regioselectivity: Synthesizing the 5-yl isomer often produces the thermodynamic 3-yl isomer as a byproduct. Separation requires careful chromatography, driving up labor and solvent costs.

-

Precursor Cost: The starting material, 1-methyl-1H-pyrazole-5-carbaldehyde, is significantly more expensive than its 3-carbaldehyde counterpart.

-

Chirality: If you require a specific enantiomer (R or S), expect a 3x - 5x price multiplier due to the need for chiral resolution or asymmetric synthesis.

Technical Deep Dive: Synthesis & Quality Assurance

To ensure you are buying the correct compound (or to synthesize it internally), you must understand the synthetic pathway. This knowledge allows you to audit supplier COAs effectively.

Synthetic Pathway

The most robust route involves the Strecker synthesis or amino-acid synthesis from the aldehyde, followed by reduction.

-

Starting Material: 1-Methyl-1H-pyrazole-5-carbaldehyde.[2][3][4]

-

Intermediate: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1909309-96-1).

-

Product: Reduction of the ester using LiAlH₄ or NaBH₄ yields the target amino alcohol.

Figure 2: Synthetic workflow from the aldehyde precursor to the target amino alcohol.[5]

Quality Assurance Protocol

When receiving a batch, run the following validation steps:

-

¹H-NMR (DMSO-d₆):

-

Critical Check: Confirm the pyrazole proton signals. The 5-substituted isomer will have a specific coupling pattern distinct from the 3-substituted isomer.

-

N-Methyl Group: Look for a singlet around

3.8 - 4.0 ppm. -

Side Chain: The chiral methine proton (

to amine) should appear as a multiplet/triplet around

-

-

HPLC Purity:

-

Ensure >95% purity at 254 nm.

-

Impurity Watch: Look for the carboxylic acid (incomplete reduction) or the dimer (oxidation of the amine).

-

Handling & Stability

-

Hygroscopicity: Amino alcohols are prone to absorbing water. Store under inert gas (Argon/Nitrogen).

-

Storage: Keep at 2-8°C for short term, or -20°C for long term to prevent oxidation (N-oxide formation).

-

Safety: Treat as a potential skin and eye irritant (H315, H319). Use standard PPE.

References

-

BLD Pharm. Product Detail: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 1523376-59-1). Retrieved from

-

ChemScene. Product Detail: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (Intermediate). Retrieved from

-

PubChem. Compound Summary: 1-Methyl-1H-pyrazole-5-carbaldehyde (Precursor). Retrieved from

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc.[5] (Demonstrates synthetic methodology for related pyrazole amino alcohols). Retrieved from

Sources

- 1. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 2. 1-Methyl-1H-pyrazole-5-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]

- 4. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Detailed Protocol: A Reliable Synthetic Route to 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a valuable amino alcohol building block incorporating the 1-methyl-1H-pyrazole moiety. Such structures are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds in novel therapeutic agents. The described synthesis begins with the commercially available 1-methyl-1H-pyrazole-5-carbaldehyde[1] and proceeds through a cyanohydrin intermediate. The protocol is designed for robustness and scalability, detailing a Lewis acid-catalyzed cyanation followed by a lithium aluminum hydride reduction. This guide explains the causal logic behind key procedural choices, provides detailed step-by-step instructions, and includes recommendations for characterization and safety, ensuring a self-validating and reproducible workflow for chemistry professionals.

Introduction and Scientific Rationale

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of an amino alcohol side chain, as seen in the target molecule 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, introduces chiral complexity and functional handles for further elaboration, making it a highly desirable building block.

The synthetic strategy outlined herein was chosen for its efficiency and reliance on well-established, high-yielding transformations. The pathway is divided into two primary stages:

-

Cyanohydrin Formation: The conversion of the starting aldehyde to a cyanohydrin. This classic reaction introduces the required two-carbon backbone in a single, efficient step. We employ trimethylsilyl cyanide (TMSCN) catalyzed by zinc iodide (ZnI₂), a method renowned for its mild conditions and compatibility with sensitive functional groups, thereby minimizing side reactions often seen with alkali metal cyanides.

-

Reductive Amination: The simultaneous reduction of the nitrile group to a primary amine and the deprotection of the silylated alcohol. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its proven efficacy in converting nitriles to primary amines without affecting the pyrazole ring.

This approach provides a logical and reliable path to the target compound, confirmed by its CAS registry number 1523376-59-1[2].

Overall Synthetic Workflow

The synthesis proceeds from the starting aldehyde to the final amino alcohol via a stable cyanohydrin intermediate.

Caption: High-level workflow for the synthesis of the target amino alcohol.

Detailed Experimental Protocols

Part 1: Synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile

Principle: This step involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of the aldehyde. The use of TMSCN with a catalytic amount of the Lewis acid ZnI₂ generates a silylated cyanohydrin in situ. The mild Lewis acid activates the aldehyde, making it more electrophilic and facilitating the attack by the cyanide. A subsequent aqueous workup cleaves the silyl ether to yield the desired cyanohydrin.

Materials and Equipment:

-

Reagents: See Table 1.

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-Methyl-1H-pyrazole-5-carbaldehyde | 110.11 | 5.00 g | 45.4 | Starting Material |

| Trimethylsilyl cyanide (TMSCN) | 99.25 | 5.41 g (6.0 mL) | 54.5 | Cyanide Source |

| Zinc Iodide (ZnI₂), anhydrous | 319.22 | 0.29 g | 0.91 | Catalyst |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | Solvent |

| Hydrochloric Acid (1 M aq.) | - | 50 mL | - | Workup |

| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | Workup |

| Brine (Saturated NaCl aq.) | - | 50 mL | - | Workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | Drying Agent |

Table 1: Reagents for Cyanohydrin Formation.

Step-by-Step Protocol:

-

Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

To the flask, add 1-methyl-1H-pyrazole-5-carbaldehyde (5.00 g, 45.4 mmol) and anhydrous zinc iodide (0.29 g, 0.91 mmol).

-

Add 100 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids dissolve.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add trimethylsilyl cyanide (6.0 mL, 54.5 mmol) dropwise over 15 minutes via a syringe or dropping funnel. CAUTION: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Upon completion, cool the mixture back to 0 °C and slowly quench by adding 50 mL of 1 M HCl. Stir vigorously for 20 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure cyanohydrin as a pale yellow oil or low-melting solid.

Part 2: Reduction to 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Principle: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting the nitrile functionality directly to a primary amine. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure is designed to safely quench the excess reagent and precipitate aluminum salts, which can then be easily filtered off.

Materials and Equipment:

-

Reagents: See Table 2.

-

Equipment: Three-neck round-bottom flask, magnetic stirrer, nitrogen inlet, reflux condenser, dropping funnel, heating mantle, ice bath, Celite® for filtration.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile | 137.14 | 5.00 g | 36.5 | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.77 g | 73.0 | Reducing Agent |